2-fluoro-6-(1H-imidazol-1-yl)pyridine
Overview
Description
2-fluoro-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a fluorine atom and an imidazole ring attached to a pyridine ring
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 2-fluoro-6-(1h-imidazol-1-yl)pyridine, are known to have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have various molecular and cellular effects .
Action Environment
The formation of environmentally responsive structures has been reported for certain imidazole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-(1H-imidazol-1-yl)pyridine typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring with an imidazole moiety. One common method involves the reaction of 2,6-difluoropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different imidazole derivatives .
Scientific Research Applications
2-fluoro-6-(1H-imidazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Similar structure but lacks the fluorine atom.
2-(1H-imidazol-1-yl)methyl-6-fluoropyridine: Similar structure with a different substitution pattern.
Uniqueness
2-fluoro-6-(1H-imidazol-1-yl)pyridine is unique due to the presence of both a fluorine atom and an imidazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the imidazole ring provides a versatile site for chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-fluoro-6-imidazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUCELIDCKBNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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